molecular formula C24H26N6OS B11205144 1-[3-Methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-D][1,3]thiazol-5-YL]-N-[(pyridin-2-YL)methyl]piperidine-3-carboxamide

1-[3-Methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-D][1,3]thiazol-5-YL]-N-[(pyridin-2-YL)methyl]piperidine-3-carboxamide

Cat. No.: B11205144
M. Wt: 446.6 g/mol
InChI Key: MPXGPVLXEIDJKW-UHFFFAOYSA-N
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Description

1-[3-Methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-D][1,3]thiazol-5-YL]-N-[(pyridin-2-YL)methyl]piperidine-3-carboxamide is a complex organic compound with a unique structure that combines several heterocyclic rings

Preparation Methods

The synthesis of 1-[3-Methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-D][1,3]thiazol-5-YL]-N-[(pyridin-2-YL)methyl]piperidine-3-carboxamide involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial production methods may involve optimization of the synthetic route to scale up the process, ensuring cost-effectiveness and sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

1-[3-Methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-D][1,3]thiazol-5-YL]-N-[(pyridin-2-YL)methyl]piperidine-3-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

1-[3-Methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-D][1,3]thiazol-5-YL]-N-[(pyridin-2-YL)methyl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[3-Methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-D][1,3]thiazol-5-YL]-N-[(pyridin-2-YL)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, blocking of receptor sites, or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar compounds to 1-[3-Methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-D][1,3]thiazol-5-YL]-N-[(pyridin-2-YL)methyl]piperidine-3-carboxamide include other pyrazolo[3,4-D][1,3]thiazole derivatives and piperidine-based compounds. These compounds share structural similarities but may differ in their functional groups and overall biological activities. The uniqueness of this compound lies in its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C24H26N6OS

Molecular Weight

446.6 g/mol

IUPAC Name

1-[3-methyl-1-(4-methylphenyl)pyrazolo[3,4-d][1,3]thiazol-5-yl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide

InChI

InChI=1S/C24H26N6OS/c1-16-8-10-20(11-9-16)30-22-21(17(2)28-30)32-24(27-22)29-13-5-6-18(15-29)23(31)26-14-19-7-3-4-12-25-19/h3-4,7-12,18H,5-6,13-15H2,1-2H3,(H,26,31)

InChI Key

MPXGPVLXEIDJKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=N2)C)SC(=N3)N4CCCC(C4)C(=O)NCC5=CC=CC=N5

Origin of Product

United States

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